(2-(methylthio)pyridin-3-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone
Description
Properties
IUPAC Name |
(2-methylsulfanylpyridin-3-yl)-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS/c1-22-15-11(3-2-6-18-15)16(21)20-10-4-5-14(20)12-8-17-9-19-13(12)7-10/h2-3,6,8-10,14H,4-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOQAXDWFVUMOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2C3CCC2C4=CN=CN=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(methylthio)pyridin-3-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone typically involves multi-step organic synthesis. The process begins with the preparation of the pyridine ring, followed by the introduction of the methylthio group. The cyclohepta[d]pyrimidinone moiety is then synthesized and coupled with the pyridine derivative under specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2-(methylthio)pyridin-3-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The pyridine ring can be reduced to a piperidine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while reduction of the pyridine ring results in piperidine derivatives.
Scientific Research Applications
The compound (2-(methylthio)pyridin-3-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone is a complex organic molecule that has garnered interest in various scientific research applications. This article explores its applications across different fields, including medicinal chemistry, pharmacology, and material science.
Medicinal Chemistry
The compound has shown potential as a therapeutic agent in various studies:
- Anticancer Activity : Research indicates that derivatives of pyridine and pyrimidine compounds exhibit cytotoxic effects against cancer cell lines. The specific structure of this compound may enhance its efficacy in targeting tumor cells through mechanisms involving apoptosis and cell cycle arrest .
- Neuroprotective Effects : Certain studies suggest that compounds with similar structures can act as neuroprotective agents. They may help in the treatment of neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .
Pharmacology
In pharmacological contexts, the compound's unique structure allows it to interact with various biological targets:
- Enzyme Inhibition : The presence of the methylthio group may facilitate interactions with enzymes implicated in metabolic pathways, potentially leading to novel enzyme inhibitors .
- Receptor Modulation : The compound may act as a ligand for various receptors, influencing physiological responses such as pain perception and inflammation .
Material Science
Beyond biological applications, the compound's chemical properties lend themselves to material science:
- Organic Electronics : The electronic properties of the pyridine and pyrimidine rings can be harnessed in organic semiconductor applications. This could lead to advancements in organic light-emitting diodes (OLEDs) and photovoltaic devices .
- Nanotechnology : Functionalized compounds like this one can be utilized in the development of nanomaterials for drug delivery systems or as components in nanocomposites due to their stability and reactivity .
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry explored the anticancer properties of various pyridine derivatives. The results indicated that modifications to the pyridine ring significantly affected cytotoxicity against breast cancer cell lines. The specific compound under discussion demonstrated enhanced activity compared to its analogs due to its unique substituents .
Case Study 2: Neuroprotective Properties
In a study examining neuroprotective agents for Alzheimer's disease, researchers found that compounds similar to this compound exhibited significant inhibition of amyloid-beta aggregation. This suggests potential for further development as therapeutic agents against neurodegenerative disorders .
Mechanism of Action
The mechanism of action of (2-(methylthio)pyridin-3-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone involves its interaction with specific molecular targets. The pyridine ring and the cyclohepta[d]pyrimidinone moiety can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares the target compound with structurally related analogues, emphasizing core scaffolds, substituents, and bioactivity:
Key Observations:
- Core Scaffolds: The target’s epiminocyclohepta[d]pyrimidinone core distinguishes it from simpler thieno-pyrimidinones or pyridines. This bicyclic system may enhance target binding due to conformational rigidity .
- Substituent Effects: The 2-(methylthio)pyridin-3-yl group introduces sulfur-based hydrophobicity, analogous to methylsulfanyl groups in ’s compound (3c), which may improve membrane permeability .
- Synthesis Complexity: The target compound’s stereochemistry and bicyclic system likely necessitate advanced cyclization strategies, contrasting with the straightforward alkylation used for thieno-pyrimidinones .
Bioactivity and Target Interactions
highlights that structurally similar compounds cluster by bioactivity profiles. For example:
- Thieno-pyrimidinones () exhibit antitumor activity via kinase inhibition, suggesting the target compound may share similar mechanisms .
- Pyridine derivatives () show substituent-dependent activity; the target’s methylthio group may confer selectivity toward sulfur-binding enzymes (e.g., cysteine proteases) .
Physicochemical Properties
Biological Activity
The compound (2-(methylthio)pyridin-3-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a pyridine ring substituted with a methylthio group and a tetrahydro-epiminocycloheptapyrimidine moiety. Its structural complexity suggests potential interactions with various biological targets.
Biological Activity Overview
Research indicates that compounds with similar structural motifs often exhibit a range of biological activities including:
- Antimicrobial Activity : Some derivatives of pyridine and pyrimidine have shown significant antimicrobial properties against both Gram-positive and Gram-negative bacteria .
- Anticancer Properties : Compounds containing the tetrahydro-pyrimidine structure have been linked to anticancer activity through various mechanisms such as apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects : Certain derivatives have demonstrated anti-inflammatory effects in vitro and in vivo, indicating potential therapeutic applications in inflammatory diseases .
Synthesis
The synthesis of the target compound can be approached through multi-step synthetic pathways involving the formation of the pyridine ring followed by the introduction of the tetrahydro-pyrimidine moiety. The final product can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.
- Enzyme Inhibition : Research suggests that similar compounds may act as inhibitors of specific enzymes involved in disease processes. For instance, they may inhibit kinases or proteases that are crucial in cancer progression.
- Receptor Modulation : Compounds with similar structures have been noted to interact with various receptors (e.g., GABA receptors), affecting neurotransmission and potentially leading to neuroprotective effects .
- Cellular Uptake : The biological activity may also be influenced by the compound's ability to penetrate cell membranes, which is often dictated by its lipophilicity and molecular weight.
Case Study 1: Antimicrobial Activity
A study evaluated a series of pyridine derivatives for their antimicrobial efficacy. The findings indicated that compounds with methylthio substitutions exhibited enhanced activity against certain bacterial strains compared to their unsubstituted counterparts .
Case Study 2: Anticancer Potential
In vitro assays demonstrated that related tetrahydropyrimidine derivatives induced apoptosis in cancer cell lines. The mechanism was linked to the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₄OS |
| Molecular Weight | 302.39 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | 180–182 °C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
